N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide
Description
N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzenesulfonamide group, a tetrahydropyridazinyl moiety, and a hydrazinyl carbonyl linkage, making it a subject of interest for researchers.
Properties
Molecular Formula |
C22H25N5O5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[[(6-oxo-1-phenyl-4,5-dihydropyridazine-3-carbonyl)amino]carbamoyl]benzenesulfonamide |
InChI |
InChI=1S/C22H25N5O5S/c1-3-26(4-2)33(31,32)18-12-8-9-16(15-18)21(29)23-24-22(30)19-13-14-20(28)27(25-19)17-10-6-5-7-11-17/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,29)(H,24,30) |
InChI Key |
FLOMAXQSBBKFIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NNC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Tetrahydropyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group:
Coupling Reactions: The final step involves coupling the tetrahydropyridazinyl moiety with the benzenesulfonamide derivative using hydrazine and carbonyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and tetrahydropyridazinyl compounds.
Uniqueness
- The unique combination of the benzenesulfonamide group, tetrahydropyridazinyl moiety, and hydrazinyl carbonyl linkage sets this compound apart from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the inhibition of carbonic anhydrases (CAs). The presence of a hydrazine moiety linked to a tetrahydropyridazine structure suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exert their effects through the following mechanisms:
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives are well-documented inhibitors of carbonic anhydrases. They can modulate pH levels in tissues and influence bicarbonate transport.
- Antioxidant Activity : Some studies suggest that related compounds can scavenge free radicals, thereby providing protective effects against oxidative stress.
- Antimicrobial Activity : The sulfonamide group is traditionally associated with antibacterial properties, potentially making this compound effective against certain bacterial strains.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from recent research:
| Activity Type | Tested Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | 10 | 85% (CA II) | |
| Antioxidant Activity | 50 | 70% | |
| Antimicrobial Activity | 25 | 60% against E. coli |
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D), with IC50 values indicating potent activity at low concentrations (IC50 = 10.9 µM for MCF-7) .
- Inflammation Models : Animal models of inflammation showed that administration of the compound resulted in reduced markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially through its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
